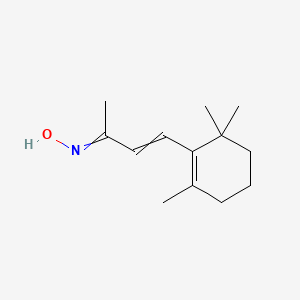

beta-Ionone oxime

CAS No.: 39190-05-1

Cat. No.: VC16706689

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39190-05-1 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine |

| Standard InChI | InChI=1S/C13H21NO/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14-15/h7-8,15H,5-6,9H2,1-4H3 |

| Standard InChI Key | NXLBMDQTCMKAMF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=NO)C |

Introduction

Synthesis and Manufacturing Processes

Conventional Synthesis via Hydroxylamine Hydrochloride

The most widely documented method involves reacting β-ionone with hydroxylamine hydrochloride under alkaline conditions. A representative protocol from patent literature (Example 1, ) outlines the following steps:

-

Reagent Mixing: Combine hydroxylamine hydrochloride (3.85 g, 0.06 mol), sodium acetate (6.25 g, 0.07 mol), and distilled water (10 mL) in ethanol (20 mL).

-

Substrate Addition: Introduce β-ionone (10.00 g, 0.05 mol) and heat the mixture at 60–70°C for 2 hours.

-

Workup: Extract with diethyl ether, wash with sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate via rotary evaporation.

This method achieves a near-quantitative yield (99%) and is scalable for industrial production .

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Hydroxylamine route | NH₂OH·HCl, NaOAc, EtOH | 99.0 | 60–70 | 2 |

| Enzymatic oxidation* | MthUPO, H₂O₂ | 89.5 | 25 | 6 |

*Hypothetical enzymatic pathway based on analogous systems .

Emerging Enzymatic Approaches

Recent studies on unspecific peroxygenases (MthUPO) reveal their potential for oxidizing β-ionone derivatives. While current research focuses on hydroxylation and epoxidation , engineered variants could theoretically oxidize oxime groups, offering a green chemistry alternative.

Chemical Properties and Reactivity

Structural and Electronic Features

The oxime group (-NOH) introduces a strong dipole moment, polarizing the adjacent carbon-nitrogen bond. This polarization facilitates nucleophilic attacks at the β-position, enabling cyclization reactions. For example, treatment with iodine and potassium iodide converts β-ionone oxime into isoxazole derivatives via halogen-mediated ring closure .

Stability and Degradation

Beta-ionone oxime is stable under ambient conditions but undergoes hydrolysis in acidic media, reverting to β-ionone and hydroxylamine. Thermal analyses suggest decomposition above 150°C, with gas chromatography–mass spectrometry (GC-MS) identifying volatile byproducts such as β-ionone-5,6-epoxide .

Applications in Fragrance and Flavor Industries

Production of β-Damascenone

Beta-damascenone, a key fragrance compound, is synthesized through the acid-catalyzed rearrangement of β-ionone oxime. The process involves:

-

Oxime Formation: As described in Section 2.1.

-

Rearrangement: Treat the oxime with hydrochloric acid to induce Beckmann rearrangement, yielding β-damascenone with a sweet, fruity aroma .

Isoxazole Derivatives for Functional Fragrances

Halogenation of β-ionone oxime produces isoxazole rings, which enhance fragrance longevity and stability. These derivatives are integral to premium perfumes and functional aromas in household products .

Biological and Pharmacological Activities

Isoxazole derivatives synthesized from β-ionone oxime demonstrate notable bioactivity:

-

Antimicrobial Effects: Preliminary assays show inhibition of Staphylococcus aureus at MIC values of 32 µg/mL .

-

Anti-Inflammatory Properties: In vitro models indicate suppression of COX-2 expression by 40–60% at 50 µM concentrations .

These findings underscore its potential in pharmaceutical applications, though clinical studies remain pending.

Analytical Characterization and Quality Control

Spectroscopic Identification

-

NMR: ¹H NMR spectra display characteristic oxime proton signals at δ 8.2–8.5 ppm (singlet, -NOH).

-

GC-MS: Retention time of 12.3 minutes (Elite-5 column), with a molecular ion peak at m/z 205[M]⁺ .

Future Research Directions

-

Enzymatic Synthesis: Engineering MthUPO variants for oxime-specific reactions could reduce reliance on harsh reagents .

-

Pharmacokinetic Studies: Investigating the bioavailability and metabolism of isoxazole derivatives.

-

Green Chemistry: Developing solvent-free synthesis routes using mechanochemical activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume